molecular formula C10H14N2O2 B2979886 4-amino-N-(3-hydroxypropyl)benzamide CAS No. 13793-41-4

4-amino-N-(3-hydroxypropyl)benzamide

Cat. No.: B2979886
CAS No.: 13793-41-4
M. Wt: 194.234
InChI Key: VSJNWTWOEYAQLY-UHFFFAOYSA-N
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Description

4-Amino-N-(3-hydroxypropyl)benzamide is a benzamide derivative characterized by a 4-aminobenzamide backbone substituted with a 3-hydroxypropyl group at the amide nitrogen.

Properties

IUPAC Name

4-amino-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJNWTWOEYAQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-hydroxypropyl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-aminobenzoyl chloride+3-aminopropanolThis compound+HCl\text{4-aminobenzoyl chloride} + \text{3-aminopropanol} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzoyl chloride+3-aminopropanol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-amino-N-(3-hydroxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The hydroxypropyl group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-(3-hydroxypropyl)benzamide (CAS 308298-96-6)

  • Structure : Adds a benzimidazole-thioether group to the benzamide core.
  • Increased molecular weight (MW) and lipophilicity compared to the parent compound, likely reducing aqueous solubility .

4-Amino-N-(3-(dimethylamino)propyl)benzamide (CAS 53461-08-8)

  • Structure: Replaces the hydroxypropyl group with a dimethylamino-propyl chain.
  • Key Differences: The dimethylamino group imparts basicity (pKa ~8–9), enhancing solubility in acidic environments. Potential for improved cell membrane permeability due to tertiary amine functionality, a feature exploited in prodrug design .

4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8)

  • Structure : Substitutes the hydroxypropyl group with a 2-methylphenyl ring.
  • Key Differences :
    • The aromatic substituent increases hydrophobicity (higher logP), favoring lipid bilayer penetration but reducing water solubility.
    • Steric hindrance from the methyl group may limit interaction with flat binding pockets compared to the flexible hydroxypropyl chain .

Capivasertib (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]benzamide analog)

  • Structure : A complex derivative featuring a piperidine-carboxamide and chlorophenyl-hydroxypropyl group.
  • Key Differences :
    • Designed as a kinase inhibitor (AKT1/2/3), highlighting how benzamide scaffolds can be tailored for specific therapeutic targets.
    • The chlorophenyl group enhances target affinity via hydrophobic interactions, while the hydroxypropyl maintains solubility .

4-Amino-3,5-dichloro-N-cyclopropylbenzamide (CAS 60676-83-7)

  • Structure : Incorporates dichloro substituents on the benzene ring and a cyclopropyl group on the amide nitrogen.
  • The cyclopropyl group introduces conformational rigidity, which may improve selectivity in receptor binding .

Table 1: Comparative Physicochemical Properties

Compound Key Substituents logP (Predicted) Solubility (Water) Notable Features
4-Amino-N-(3-hydroxypropyl)benzamide Hydroxypropyl ~1.2 Moderate Balanced hydrophilicity
4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-(3-hydroxypropyl)benzamide Benzimidazole-thioether ~2.8 Low Metal coordination potential
4-Amino-N-(3-(dimethylamino)propyl)benzamide Dimethylamino-propyl ~1.5 High (acidic pH) Enhanced membrane permeability
4-Amino-N-(2-methylphenyl)benzamide 2-Methylphenyl ~3.0 Low Steric hindrance
Capivasertib analog Chlorophenyl, piperidine ~2.5 Moderate Kinase inhibition
4-Amino-3,5-dichloro-N-cyclopropylbenzamide Dichloro, cyclopropyl ~3.2 Low Metabolic stability

Biological Activity

Chemical Properties
4-amino-N-(3-hydroxypropyl)benzamide is an organic compound with the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of 194.23 g/mol. Its structure features an amino group and a hydroxypropyl side chain, which contribute to its unique chemical and biological properties. The compound is synthesized through the reaction of 4-aminobenzoyl chloride with 3-aminopropanol, typically in the presence of a base like triethylamine to neutralize the by-product hydrochloric acid.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins, altering their function. The hydroxypropyl group enhances its solubility and bioavailability, making it suitable for various biological applications, including enzyme inhibition and potential therapeutic effects against conditions such as inflammation and cancer .

Enzyme Inhibition Studies

Recent studies have explored the compound as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. In vitro assays demonstrated that derivatives of aminobenzamide scaffolds exhibited significant inhibitory activity against DPP-IV, suggesting that modifications to the structure could enhance potency .

Table 1: DPP-IV Inhibition Activity of Aminobenzamide Derivatives

CompoundInhibition (%) at 100 μMReference
Compound 128%
Compound 238%
This compoundTBDOngoing studies

Therapeutic Potential

The compound has been investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical models, indicating its potential as a therapeutic agent. For instance, studies on similar benzamide derivatives suggest that they may exert protective effects in models of heart failure by reducing infarct size and improving left ventricular pressure through modulation of muscarinic receptors and nitric oxide synthase activity .

Case Studies

A notable case study evaluated the effects of a related benzamide derivative on ischemia-reperfusion injury in rat hearts. The study found that treatment with the compound significantly reduced infarct area and improved cardiac function, highlighting the potential for benzamide derivatives in cardiovascular therapies .

Comparative Analysis with Similar Compounds

This compound can be compared to other aminobenzamide derivatives regarding solubility, reactivity, and biological efficacy.

Table 2: Comparison of Biological Activities

Compound NameSolubilityDPP-IV InhibitionAnti-inflammatory Activity
This compoundHighTBDTBD
4-amino-N-(2-hydroxyethyl)benzamideModerateTBDModerate
4-amino-N-(4-hydroxybutyl)benzamideLowLowLow

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